molecular formula C20H22BrNO B5431414 4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol

Cat. No.: B5431414
M. Wt: 372.3 g/mol
InChI Key: PUTPYSAMWKDUPR-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol is a complex organic compound that features a bromophenyl group, an indanyl group, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the indanyl group through cyclization reactions. The final step involves the formation of the piperidinol moiety via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the indanyl and piperidinol moieties contribute to the overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
  • 4-(4-fluorophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
  • 4-(4-methylphenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol

Uniqueness

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol is unique due to the presence of the bromophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO/c21-18-7-5-17(6-8-18)20(23)9-11-22(12-10-20)19-13-15-3-1-2-4-16(15)14-19/h1-8,19,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTPYSAMWKDUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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